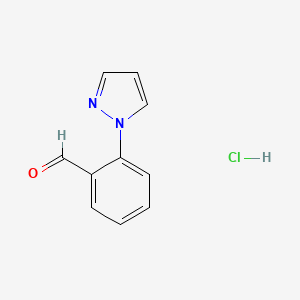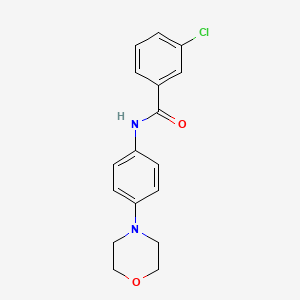![molecular formula C14H10FNO5S2 B2494073 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid CAS No. 573673-95-7](/img/structure/B2494073.png)
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid involves preparative procedures developed for creating 4-[5-(1-R-1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acids, which were then converted to acid chlorides. These compounds demonstrated moderate antitumor activity against most malignant tumor cells, with UO31 renal cancer cell line showing significant sensitivity to most tested compounds (Horishny & Matiychuk, 2020).
Molecular Structure Analysis
The molecular structure of this compound and related compounds have been elucidated through various spectroscopic methods. For instance, novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and their derivatives were established based on their elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data, indicating the precision in structural determination (Puthran et al., 2019).
Chemical Reactions and Properties
Compounds within this family, including this compound, have been involved in reactions that conform to green chemistry principles, using water as the optimal reaction medium and achieving nearly quantitative yields. This approach aligns with the environmental sustainability goals in chemical synthesis (Horishny & Matiychuk, 2020).
Physical Properties Analysis
The physical properties of such compounds are derived from their crystalline structure, as seen in the synthesis and structural characterization of isostructural compounds, where crystallization from dimethylformamide solvent produced samples suitable for structure determination by single-crystal diffraction. This reveals the compounds' stability and conformation at the molecular level (Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of related compounds have been explored through various synthesis routes. These studies have led to the development of novel compounds with potential antibacterial and antifungal activities, highlighting the significant role of structural modifications in enhancing biological activity (El-Gaby et al., 2009).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Compounds similar to 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid have been synthesized for various purposes, including the development of novel materials and the study of their chemical properties. For example, compounds with fluorine substitutions have been synthesized and analyzed for their voltammetric and analytical applications, showcasing their potential in creating sensitive and specific chemical sensors or for removal and separation processes in environmental applications (Makki et al., 2016).
Antimicrobial Screening
Research has also focused on the antimicrobial properties of thiazolidinone derivatives. These compounds have shown promising antimicrobial activities against pathogenic Gram-positive and Gram-negative bacteria and fungi, indicating their potential as lead compounds for developing new antibacterial and antifungal agents (Gouda et al., 2010).
Analytical Applications
Another area of application is in the analytical chemistry field, where similar compounds have been used as fluorogenic labeling reagents for the high-performance liquid chromatography (HPLC) of biologically important thiols. This demonstrates their utility in enhancing detection and quantification methods for thiols, which are crucial in understanding various biological processes and diseases (Gatti et al., 1990).
Material Science and Optoelectronics
In material science and optoelectronics, derivatives of thiazolidinone and related compounds have been explored for their potential in creating new materials with unique properties. For example, research into carbon dots with high fluorescence quantum yield has highlighted the role of organic fluorophores derived from similar structural frameworks in achieving high-performance materials for imaging and sensing applications (Shi et al., 2016).
Propriétés
IUPAC Name |
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5S2/c15-8-3-1-7(2-4-8)5-10-12(19)16(14(22)23-10)9(13(20)21)6-11(17)18/h1-5,9H,6H2,(H,17,18)(H,20,21)/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZOXHXPNQEYRK-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

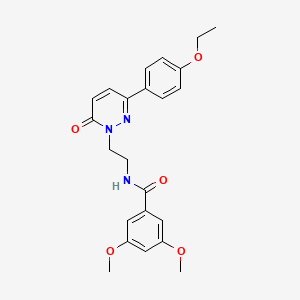

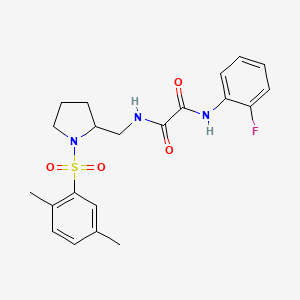
![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)
![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B2493997.png)
![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2493998.png)
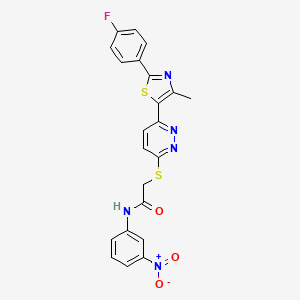
![4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2494001.png)
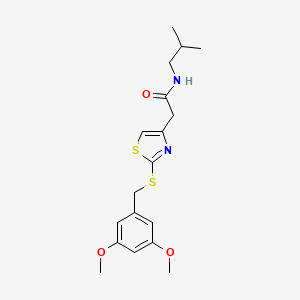
![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)
![N-[2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2494004.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2494005.png)
